molecular formula C16H15Cl2NO3 B5832937 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide CAS No. 6634-91-9

2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide

Cat. No.: B5832937
CAS No.: 6634-91-9
M. Wt: 340.2 g/mol
InChI Key: YUQRQMVFAHOYEU-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide (C₁₅H₁₃Cl₂NO₃; molecular weight: 326.17 g/mol) is a benzamide derivative characterized by a substituted aromatic core. The compound features:

  • A 5-chloro-2,4-dimethoxyphenyl group attached to the benzamide nitrogen.
  • A 2-chloro-4-methylbenzoyl moiety, contributing to its hydrophobic and steric profile.

Properties

IUPAC Name

2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-9-4-5-10(11(17)6-9)16(20)19-13-7-12(18)14(21-2)8-15(13)22-3/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQRQMVFAHOYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50984962
Record name 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6634-91-9
Record name 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzoic acid and 5-chloro-2,4-dimethoxyaniline.

    Formation of Benzoyl Chloride: 4-methylbenzoic acid is converted to 4-methylbenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amide Formation: The 4-methylbenzoyl chloride is then reacted with 5-chloro-2,4-dimethoxyaniline in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can convert them to hydroxyl groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Hydrolysis: Formation of 4-methylbenzoic acid and 5-chloro-2,4-dimethoxyaniline.

Scientific Research Applications

2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its structural features.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.

    Chemical Reactivity: The chloro and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (C₁₅H₁₃ClNO₂; )

  • Key Differences : Replaces the 5-chloro-2,4-dimethoxyphenyl group with a simpler 4-chlorophenyl.
  • Properties : Exhibits strong fluorescence at pH 5 and 25°C (λex 340 nm, λem 380 nm) with LOD 0.2691 mg/L and LOQ 0.898 mg/L . The absence of methoxy groups may reduce steric hindrance, enhancing fluorescence intensity compared to the target compound.

3-Chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide (C₁₅H₁₃Cl₂NO₃; )

  • Key Differences : Retains a 5-chloro-2-methoxyphenyl group but introduces a 3-chloro-4-methoxybenzamide instead of 2-chloro-4-methylbenzamide.
  • Methoxy groups at positions 2 and 4 on the phenyl ring may improve solubility compared to methyl groups in the target compound.

5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide ()

  • Key Differences : Incorporates a sulphamoyl group (SO₂NH₂) on the phenyl ring.
  • Properties : The sulphamoyl group enhances hydrogen-bonding capacity and hydrophilicity, likely improving aqueous solubility compared to the hydrophobic 4-methyl group in the target compound.

Functional Group Variations

N-(5-Chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide (C₁₅H₁₃ClN₂O₅; )

  • Key Differences: Replaces the 4-methyl group with a nitro group (NO₂).
  • Impact : The nitro group is electron-withdrawing, reducing electron density on the benzamide ring. This could decrease fluorescence intensity but increase reactivity in electrophilic substitution reactions compared to the target compound.

2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide (C₁₀H₁₁Cl₂NO₃; )

  • Key Differences : Acetamide backbone instead of benzamide.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Fluorescence (Y/N) Solubility Trends
Target Compound 326.17 2-Cl, 4-Me, 5-Cl-2,4-diOMe Likely moderate Moderate (methoxy vs methyl)
N-(4-Chlorophenyl)-2-methoxy-4-Me-BA 277.72 4-Cl, 2-OMe, 4-Me Yes High in organic solvents
3-Cl-N-(5-Cl-2-OMe-Ph)-4-OMe-BA 326.17 3-Cl, 4-OMe, 5-Cl-2-OMe Not reported Higher polarity than target
5-Cl-2-OMe-N-(4-SO₂NH₂-Ph)-BA 340.78 5-Cl, 2-OMe, 4-SO₂NH₂ Not reported High aqueous solubility

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